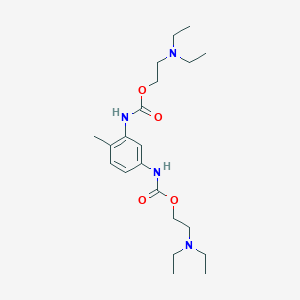
N,N'-Bis(2-diethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2-diethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine is a complex organic compound with the molecular formula C20H42N4O4. This compound is known for its unique structure, which includes two diethylaminoethoxycarbonyl groups attached to a 4-methyl-1,3-phenylenediamine core. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-diethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine typically involves the reaction of 4-methyl-1,3-phenylenediamine with diethylaminoethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethylaminoethoxycarbonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(2-diethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylaminoethoxycarbonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N,N’-Bis(2-diethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(2-diethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine involves its interaction with specific molecular targets. The diethylaminoethoxycarbonyl groups can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Bis[2-(N,N-dimethylamino)ethyl] ether: This compound has a similar structure but with dimethylamino groups instead of diethylamino groups.
N,N’-Bis(2-diethylaminoethoxycarbonyl)-1,6-hexamethylenediamine: Another similar compound with a hexamethylene core instead of a phenylenediamine core.
Uniqueness
N,N’-Bis(2-diethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
57833-81-5 |
|---|---|
Fórmula molecular |
C21H36N4O4 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl N-[3-[2-(diethylamino)ethoxycarbonylamino]-4-methylphenyl]carbamate |
InChI |
InChI=1S/C21H36N4O4/c1-6-24(7-2)12-14-28-20(26)22-18-11-10-17(5)19(16-18)23-21(27)29-15-13-25(8-3)9-4/h10-11,16H,6-9,12-15H2,1-5H3,(H,22,26)(H,23,27) |
Clave InChI |
MLPZIFDIEPIDIT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


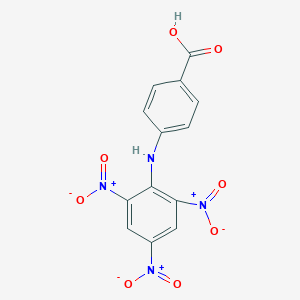
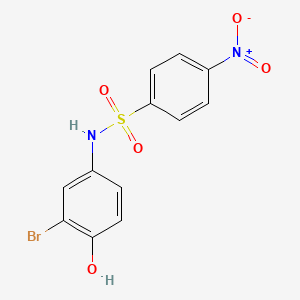
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11959250.png)
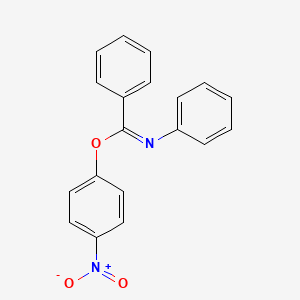
![Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate](/img/structure/B11959258.png)

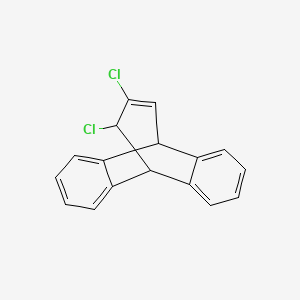
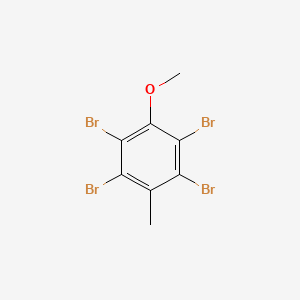

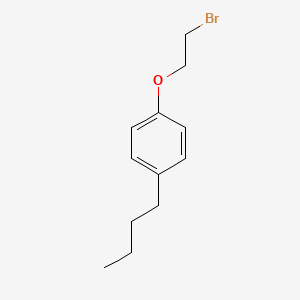



![3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide](/img/structure/B11959306.png)
